molecular formula C11H12ClF2N5O B2669991 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride CAS No. 2402838-12-2

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride

Cat. No.: B2669991
CAS No.: 2402838-12-2
M. Wt: 303.7
InChI Key: ACEVMCAGWLMBFR-UHFFFAOYSA-N
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Description

This compound is a triazole-containing acetamide derivative with a 3,5-difluorophenyl group and an aminomethyl substituent on the triazole ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N5O.ClH/c12-7-1-8(13)3-9(2-7)15-11(19)6-18-5-10(4-14)16-17-18;/h1-3,5H,4,6,14H2,(H,15,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVMCAGWLMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of copper(I) catalysts and mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Research Findings and Inferences

  • Antimicrobial Potential: The 3,5-difluorophenyl group in compound 47 () correlates with gram-positive activity. The target compound’s triazole may enhance fungal CYP51 binding, akin to clinical triazoles .
  • Toxicity Risks: The aminomethyl group could pose off-target effects, necessitating structural optimization (e.g., ’s piperidine derivatives for improved selectivity) .

Biological Activity

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This compound is characterized by its unique structural features, including a triazole ring and difluorophenyl group, which contribute to its biological activity.

  • IUPAC Name : 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-difluorophenyl)acetamide hydrochloride
  • Molecular Formula : C11H11F2N5O·ClH
  • CAS Number : 2402838-12-2
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • CYP Enzyme Interaction : The compound is biotransformed by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of active metabolites that can induce apoptosis in cancer cells .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. This selectivity is linked to the differential expression of metabolic enzymes in sensitive versus resistant cell lines .
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease contexts .

Antitumor Efficacy

A series of studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Induces apoptosis via CYP1A1 activation
A498>10Resistant; lacks CYP1A1 expression
T47D0.8Selective induction of growth inhibition

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in significant growth inhibition in MCF-7 and T47D cells, with a notable biphasic dose-response relationship observed .
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial properties against various pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a triazole precursor with a halogenated acetamide derivative under reflux conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with substituted benzaldehyde in absolute ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . For the hydrochloride salt formation, post-synthetic treatment with HCl gas or concentrated hydrochloric acid in anhydrous ether is recommended. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm structural integrity and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : To resolve the triazole ring protons (6.5–7.5 ppm) and the difluorophenyl group (7.0–7.8 ppm). 19F NMR^{19} \text{F NMR} is essential for confirming fluorine substitution patterns .
  • Infrared (IR) Spectroscopy : To identify amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns, particularly for chlorine and fluorine atoms.

Q. How should researchers handle solubility challenges during biological assays?

  • Methodological Answer : Due to the hydrochloride salt’s hygroscopic nature, use anhydrous DMSO or ethanol for stock solutions. For in vitro studies, dilute in phosphate-buffered saline (PBS) with sonication to prevent precipitation. Dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. How can contradictory crystallographic data arising from conformational flexibility be resolved?

  • Methodological Answer : Conformational polymorphism is common in triazole-acetamide derivatives. Use single-crystal X-ray diffraction (SCXRD) to analyze asymmetric units, focusing on dihedral angles between the triazole and difluorophenyl rings. For example, reports three distinct conformers with dihedral angles of 54.8°, 76.2°, and 77.5°, stabilized by N–H⋯O hydrogen bonds forming R22_2^2(10) dimers . Pair this with density functional theory (DFT) calculations to model energy differences between conformers.

Q. What strategies optimize reaction yields in nucleophilic substitution steps?

  • Methodological Answer :
  • Temperature Control : Maintain 273 K during coupling to minimize side reactions (e.g., hydrolysis of chloroacetyl intermediates) .
  • Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, with triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) improves yield compared to recrystallization alone .

Q. How can researchers design experiments to analyze bioactivity contradictions between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain discrepancies in bioavailability .
  • Target Engagement Studies : Use fluorescence polarization assays to confirm binding affinity to the intended target (e.g., kinase enzymes) in both systems.
  • Data Normalization : Apply Hill equation modeling to account for differences in receptor density between cell lines and tissues .

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